REACTION_CXSMILES
|
[F:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6]([OH:17])=[C:7]([C:12]([O:14][CH2:15][CH3:16])=[O:13])[CH:8]=[N:9]2)=[CH:4][CH:3]=1.[C:18](=O)([O-])[O-].[K+].[K+].S(OC)(OC)(=O)=O>CC(=O)CC>[F:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6](=[O:17])[C:7]([C:12]([O:14][CH2:15][CH3:16])=[O:13])=[CH:8][N:9]2[CH3:18])=[CH:4][CH:3]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
4.7 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C2C(=C(C=NC2=C1)C(=O)OCC)O
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
2.52 g
|
Type
|
reactant
|
Smiles
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S(=O)(=O)(OC)OC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CC(CC)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 14 hours
|
Duration
|
14 h
|
Type
|
CUSTOM
|
Details
|
The solvent can be evaporated
|
Type
|
CUSTOM
|
Details
|
the residue can be triturated with dichloromethane (150 ml)
|
Type
|
FILTRATION
|
Details
|
The mixture can be filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated to a small volume
|
Type
|
ADDITION
|
Details
|
Diethyl ether can be added
|
Type
|
CUSTOM
|
Details
|
to precipitate
|
Type
|
CUSTOM
|
Details
|
The solid can be collected
|
Type
|
WASH
|
Details
|
washed with ether
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
recrystallised from industrial methylated spirit
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C2C(C(=CN(C2=C1)C)C(=O)OCC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |